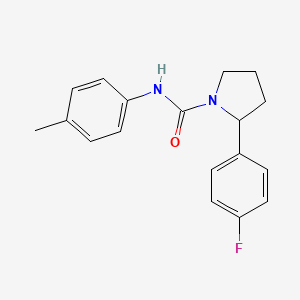![molecular formula C12H20N2OS B6029906 [2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6029906.png)
[2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol, also known as AMB, is a chemical compound that has gained significant attention in the field of scientific research. This molecule has a unique structure that makes it an important target for drug discovery and development.
Mechanism of Action
The mechanism of action of [2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is not fully understood, but it is thought to involve the inhibition of cell membrane synthesis and disruption of membrane integrity. This compound has been shown to bind to ergosterol in fungal membranes and disrupt membrane function, leading to cell death. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antifungal and antibacterial activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of [2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is its broad-spectrum activity against fungi and bacteria, making it a useful tool for studying these organisms. In addition, this compound has been shown to have activity against drug-resistant strains of fungi and bacteria, making it a potential candidate for the development of new antibiotics. However, one limitation of this compound is its toxicity, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for the study of [2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol. One area of research is the development of new derivatives of this compound with improved pharmacological properties, such as reduced toxicity and increased potency. Another area of research is the study of the molecular mechanisms underlying the activity of this compound, which could lead to the development of new drugs targeting these mechanisms. Finally, the potential use of this compound in the treatment of neurodegenerative diseases warrants further investigation.
Synthesis Methods
The synthesis of [2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol involves the reaction of 2-mercapto-1H-imidazole with 3-methyl-1-butanol and allyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50%.
Scientific Research Applications
[2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been studied extensively for its potential as an antifungal and antibacterial agent. It has been shown to have activity against a wide range of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. In addition, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
[3-(3-methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-4-7-16-12-13-8-11(9-15)14(12)6-5-10(2)3/h4,8,10,15H,1,5-7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCBENCVZCNVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1SCC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6029828.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6029833.png)

![ethyl 1-[3-(4-hydroxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B6029862.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)
![ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B6029867.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B6029868.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[methyl(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B6029871.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide hydrochloride](/img/structure/B6029876.png)
![N-(4-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6029898.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B6029912.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)(phenyl)methyl]amino}phenyl)acetamide](/img/structure/B6029916.png)
![5-(2-methoxyphenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6029918.png)
